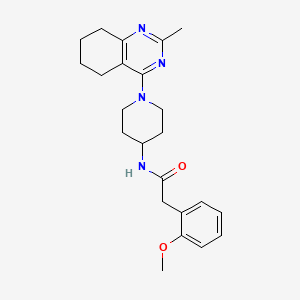

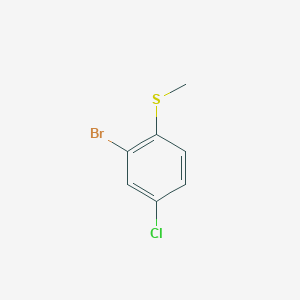

![molecular formula C16H12ClFN2O3S2 B2926260 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide CAS No. 895467-26-2](/img/structure/B2926260.png)

3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

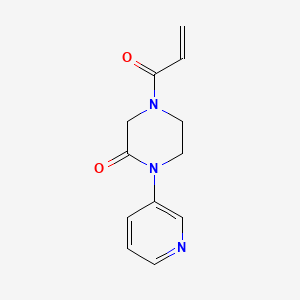

The compound “3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)propanamide” is a complex organic molecule that contains several functional groups. It has a propanamide backbone, with a 4-chlorophenylsulfonyl group attached to one of the carbons and a 4-fluorobenzo[d]thiazol-2-yl group attached to the nitrogen of the amide .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The chlorophenylsulfonyl and fluorobenzo[d]thiazol-2-yl groups would likely have significant impacts on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings would likely make it relatively stable, but also potentially reactive under certain conditions .Applications De Recherche Scientifique

Antitumor and Anticancer Applications

Research indicates that derivatives of this compound have shown promise as inhibitors of tumor-associated isozymes, such as carbonic anhydrase IX, suggesting potential applications as antitumor agents. These compounds exhibit inhibition constants in the nanomolar range, indicating potent inhibitory activity. The detailed study on carbonic anhydrase inhibitors highlights the synthesis of mono/dihalogenated sulfanilamides and aminobenzolamides, revealing their potential as antitumor agents due to their inhibitory effects on the carbonic anhydrase IX isozyme, a target for cancer therapy (Ilies et al., 2003).

Antiviral Activity

Sulfonamide derivatives, including those related to the specified compound, have been synthesized and tested for their antiviral properties. One study demonstrated that certain synthesized sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Chen et al., 2010).

Alzheimer’s Disease Treatment

A series of N-substituted derivatives of a compound closely related to the specified chemical structure was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were subjected to enzyme inhibition activity against acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment, demonstrating their potential in this therapeutic area (Rehman et al., 2018).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, related to the chemical structure , have been synthesized and shown to exhibit effective antimicrobial and antiproliferative activities. These compounds were found to be potent against various human cell lines, including lung and liver carcinoma cells, highlighting their potential in treating infections and cancer (Abd El-Gilil, 2019).

Advanced Material Science Applications

Derivatives of the specified compound have also found applications in material science, particularly in the synthesis of high-performance polymers. For example, the synthesis of aromatic poly(imide amide benzimidazole) copolymers incorporating sulfonamide groups has been reported. These copolymers exhibit high thermal stability and solubility in various solvents, making them suitable for advanced material applications (Wang & Wu, 2003).

Mécanisme D'action

Mode of Action

Compounds with similar structures have been found to exhibit certain photophysical phenomena . These compounds have been characterized by NMR and high-resolution mass spectrometry, and they have shown good thermal and electrochemical stability .

Biochemical Pathways

It’s worth noting that similar compounds have been used as luminescent materials . The excited state intramolecular proton transfer (ESIPT) properties of these compounds result in green emission in solution and solid films .

Result of Action

Similar compounds have shown significant blue-shifted and enhanced emission after coordination with difluoroboron complexes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the ESIPT reaction of similar compounds is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action may be influenced by the polarity of its environment.

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O3S2/c17-10-4-6-11(7-5-10)25(22,23)9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)24-16/h1-7H,8-9H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYFJLBMUCMIME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)

![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B2926185.png)

![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)